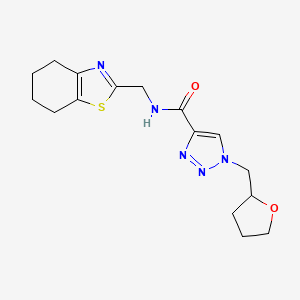![molecular formula C18H18N2O B6102446 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol](/img/structure/B6102446.png)
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol, also known as PAPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAPB belongs to a class of chemicals known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to the estrogen receptor and have the ability to either activate or inhibit its activity. In
作用機序
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol acts as a SERM by selectively binding to the estrogen receptor and modulating its activity. This compound has been shown to have both estrogenic and anti-estrogenic effects, depending on the tissue and cell type. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound inhibits the activity of the estrogen receptor and reduces the growth and proliferation of cancer cells. In bone cells, this compound has been shown to have estrogenic effects and increase bone density. This compound has also been shown to have anti-inflammatory effects and reduce the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has several advantages for lab experiments, including its high selectivity for the estrogen receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in breast cancer treatment and osteoporosis prevention. However, this compound also has some limitations, including its relatively low potency compared to other SERMs and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol. One area of interest is the development of more potent analogs of this compound that could be used for breast cancer treatment and osteoporosis prevention. Another area of interest is the investigation of the potential use of this compound in other disease states, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
合成法
The synthesis of 1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol involves the reaction of 1-bromo-3-(1H-pyrazol-3-yl)benzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound.
科学的研究の応用
1-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1-propanol has been extensively studied for its potential therapeutic applications in breast cancer treatment. Breast cancer is a complex disease that is influenced by estrogen signaling. This compound has been shown to selectively bind to the estrogen receptor and inhibit its activity, thereby reducing the growth and proliferation of breast cancer cells. This compound has also been studied for its potential use in the prevention of osteoporosis, as it has been shown to increase bone density in animal models.
特性
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-18(21)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12,18,21H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMPVJNIGYUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

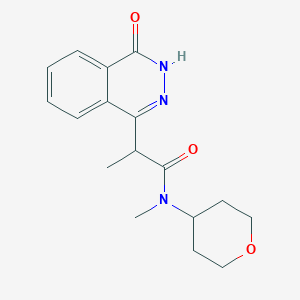
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-methoxypropyl)benzamide](/img/structure/B6102372.png)
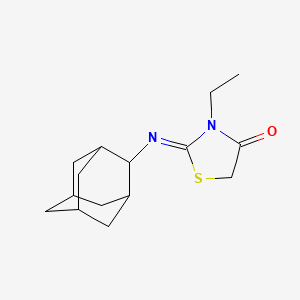
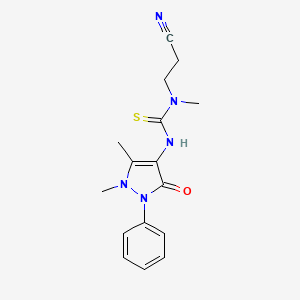
![7-methyl-2-{[4-(methylthio)phenyl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102399.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-phenoxyacetamide](/img/structure/B6102401.png)
![2-(cyclobutylcarbonyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102409.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B6102413.png)
![2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6102435.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102441.png)
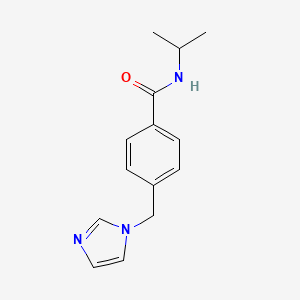
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide](/img/structure/B6102466.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6102473.png)
